N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide
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Overview
Description
N’-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide is an organic compound that features a furan ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide typically involves the reaction of 4-methoxy-3-nitrobenzoic acid with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could result in various substituted derivatives.
Scientific Research Applications
N’-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-nitrophenyl)acetamide
- N-(4-methoxy-3-nitrophenyl)carbamothioylacetamide
Uniqueness
N’-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide is unique due to the presence of both a furan ring and a hydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
461438-27-7 |
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Molecular Formula |
C13H11N3O6 |
Molecular Weight |
305.24 g/mol |
IUPAC Name |
N'-(4-methoxy-3-nitrobenzoyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H11N3O6/c1-21-10-5-4-8(7-9(10)16(19)20)12(17)14-15-13(18)11-3-2-6-22-11/h2-7H,1H3,(H,14,17)(H,15,18) |
InChI Key |
GBOWLFZLVSRJSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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